molecular formula C19H19N3OS2 B2521850 (3-(1H-pyrazol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704559-94-3

(3-(1H-pyrazol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2521850
CAS RN: 1704559-94-3
M. Wt: 369.5
InChI Key: BTCKAHKFXMWZQG-UHFFFAOYSA-N
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Description

The compound (3-(1H-pyrazol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a derivative of a series of compounds that were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . These compounds were tested for their antiviral and antitumoral activity .


Synthesis Analysis

The synthesis of this series of compounds was carried out in excellent yields via a one-pot, four-component method using readily available starting materials .


Molecular Structure Analysis

The compound crystallizes in a monoclinic P 2 1 / n space group .


Chemical Reactions Analysis

Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Scientific Research Applications

Antimicrobial Agents

The synthesis of hydrazone derivatives of this compound has been investigated for their antimicrobial activity. Researchers have found that some of these molecules exhibit potent growth inhibition against antibiotic-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . These derivatives could potentially serve as novel antibiotics to combat microbial resistance .

Catalysis

Complexes derived from similar pyrazole compounds have shown high catalytic activity. For instance, copper complexes of related structures have been effective in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. Their recyclability and separation from the reaction system make them promising catalysts .

Anti-Inflammatory Agents

The 1,5-diarylpyrazole class, which includes compounds with a pyrazole ring, has been explored for its anti-inflammatory properties. While specific studies on our compound are limited, its structural features suggest potential anti-inflammatory effects. Further research could uncover its role in modulating inflammatory pathways .

Thiazole Derivatives

Our compound can be considered a thiazole derivative due to its thiazepane ring. Thiazoles have diverse applications, including antiviral, antitumor, and anti-inflammatory activities. Investigating the specific effects of our compound within this context could yield valuable insights .

Drug Discovery

Given the urgent need for new antibiotics, compounds like ours offer exciting possibilities. Researchers can explore its structure-activity relationships (SAR) to optimize its antimicrobial properties. Additionally, virtual screening and molecular docking studies may identify potential targets for drug development .

Heterocyclic Chemistry

The compound’s unique heterocyclic structure (combining pyrazole and thiazepane moieties) contributes to its properties. Heterocycles play a crucial role in drug design, materials science, and bioorganic chemistry. Our compound’s scaffold could inspire the synthesis of novel derivatives with tailored properties .

Future Directions

The future directions of this compound could involve further exploration of its antiviral and antitumoral activities. It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity . This suggests that further modifications and testing could lead to the development of more effective therapeutic agents.

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-19(15-4-1-5-16(14-15)22-9-3-8-20-22)21-10-7-18(25-13-11-21)17-6-2-12-24-17/h1-6,8-9,12,14,18H,7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCKAHKFXMWZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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